Demethyl-desacetyl-rifamycin S
Description
Historical Context of Rifamycin (B1679328) Research and the Emergence of Demethyl-desacetyl-rifamycin S
The story of rifamycins (B7979662) began in 1957 with their isolation from a soil bacterium initially identified as Streptomyces mediterranei (later reclassified multiple times and now known as Amycolatopsis rifamycinica). wikipedia.orgmicrobiologyresearch.org A group of Italian researchers at Lepetit Pharmaceuticals discovered a complex of related substances, including rifamycins A, B, C, D, and E. tandfonline.com The primary fermentation product, rifamycin B, was found to be abundant but possessed low antibacterial activity. oup.comnih.gov
This discovery sparked an intensive research program focused on chemical modification to enhance the antibiotic's properties. nih.gov These efforts led to the creation of more potent derivatives, such as rifamycin SV, and culminated in the synthesis of the highly successful, orally active antibiotic rifampicin (B610482) in 1965. tandfonline.comoup.com Rifampicin became a cornerstone in the treatment of tuberculosis and other mycobacterial infections. wikipedia.orgtandfonline.com
As chemical synthesis and modification efforts progressed, a parallel line of inquiry focused on understanding the natural biosynthesis of these complex molecules. Early studies using isotopic labeling revealed that the rifamycin structure is assembled from a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), and a long polyketide chain built from acetate (B1210297) and propionate (B1217596) units. washington.eduacs.org
The emergence of this compound (DMDARS) in the scientific literature is directly tied to these biosynthetic investigations. It was identified not as an end product, but as a crucial intermediate. Researchers determined that rifamycin W is a major precursor in the pathway. nih.govpnas.org Subsequent studies proposed that rifamycin W undergoes a critical rearrangement involving the oxidative cleavage of a carbon-carbon double bond (C12=C29) to form the fundamental polyketide skeleton of rifamycin B, a compound identified as this compound. nih.govmdpi.com This specific molecule represents a key checkpoint in the complex assembly line of post-polyketide synthase modifications.
Academic Significance of this compound in Natural Product Chemistry
The academic importance of this compound lies in its position as a key metabolic intermediate in the biosynthesis of rifamycins. Its study offers a window into the intricate enzymatic processes that microorganisms use to construct complex natural products. chimia.ch
In natural product chemistry, understanding biosynthetic pathways is crucial for several reasons. It satisfies fundamental scientific curiosity about how nature builds molecular complexity. More practically, this knowledge can be harnessed for "pathway engineering." By identifying the genes and enzymes responsible for each synthetic step, researchers can potentially modify them to create novel antibiotics. nih.gov The study of this compound is central to this, as its formation is a pivotal post-polyketide synthase (PKS) modification step. nih.gov
The transformation of rifamycin W into this compound is a particularly interesting and complex reaction—an oxidative cleavage of a carbon-carbon bond within the ansa chain. mdpi.com Elucidating the mechanism of this transformation is a significant challenge and a focus of academic research. Identifying the specific enzymes, such as the proposed cytochrome P450 monooxygenase (Rif-Orf5), that catalyze this step is essential for understanding and manipulating the pathway. nih.gov
Furthermore, this compound serves as a branch point in the biosynthesis of other related natural products. For instance, it has been postulated as an intermediate step in the formation of rifamorpholines, a class of rifamycins with a different structural motif. rsc.org Its transient existence highlights the dynamic and modular nature of biosynthetic pathways. The compound has also been identified during metabolomic studies of various actinobacteria, confirming its role in the metabolism of these prolific antibiotic producers. nih.govpreprints.org
Scope and Research Focus of this compound Studies
Research involving this compound is sharply focused on the molecular and genetic aspects of rifamycin biosynthesis. The primary goals are to fully characterize the enzymatic steps leading to and from this intermediate and to leverage that knowledge for the production of new bioactive compounds.
A major area of focus is the definitive identification and characterization of the enzyme(s) responsible for the oxidative cleavage of rifamycin W to yield this compound. nih.govmdpi.com This involves genetic studies where specific genes in Amycolatopsis mediterranei, such as the gene rif-orf5 encoding a putative cytochrome P450 oxidase, are inactivated or "knocked out." nih.govmdpi.com By analyzing the metabolites that accumulate in these mutant strains, researchers can deduce the function of the missing enzyme.
Another research avenue is the use of advanced analytical techniques, like Liquid Chromatography-Mass Spectrometry (LC-MS), to detect and identify trace intermediates like this compound in microbial cultures. researchgate.netniscpr.res.in These metabolomic approaches can provide a snapshot of the entire biosynthetic network and have confirmed the presence of this compound in various actinomycetes. nih.govpreprints.org
The ultimate application of this research is in synthetic biology and metabolic engineering. By understanding the precise roles of intermediates like this compound and the enzymes that process them, scientists aim to modify the rifamycin biosynthetic gene cluster. nih.gov Such modifications could lead to the engineered biosynthesis of novel rifamycin analogs, potentially designed to be effective against drug-resistant bacterial strains. nih.gov
Data Tables
Table 1: Key Compounds in the Rifamycin Biosynthetic Pathway
This table outlines the progression of key intermediates in the biosynthesis of rifamycin, highlighting the position of this compound.
| Compound Name | Molecular Formula | Role in Pathway |
| 3-Amino-5-hydroxybenzoic acid (AHBA) | C₇H₇NO₃ | Starter unit for the polyketide synthase |
| Protorifamycin I | C₃₅H₄₅NO₉ | Early-stage ansa-chain intermediate, precursor to Rifamycin W. chimia.ch |
| Rifamycin W | C₃₅H₄₇NO₁₀ | Major intermediate, direct precursor to the core rifamycin skeleton. nih.govpnas.org |
| This compound | C₃₄H₄₁NO₁₁ | Key intermediate formed by oxidative cleavage of Rifamycin W. nih.govmdpi.comgenome.jp |
| 27-O-Demethylrifamycin SV | C₃₆H₄₇NO₁₁ | Intermediate formed after modifications to DMDARS. pnas.org |
| Rifamycin S | C₃₇H₄₅NO₁₂ | Important intermediate and starting material for semi-synthesis. chimia.ch |
| Rifamycin B | C₃₉H₄₉NO₁₄ | A common, stable fermentation end-product. tandfonline.comoup.com |
Structure
2D Structure
Properties
Molecular Formula |
C34H41NO11 |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
(9E,19E,21Z)-2,11,13,15,17-pentahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone |
InChI |
InChI=1S/C34H41NO11/c1-14-9-8-10-15(2)33(44)35-20-13-22(37)23-24(30(20)42)29(41)19(6)31-25(23)32(43)34(7,46-31)45-12-11-21(36)16(3)27(39)18(5)28(40)17(4)26(14)38/h8-14,16-18,21,26-28,36,38-41H,1-7H3,(H,35,44)/b9-8+,12-11+,15-10- |
InChI Key |
VCKBLTRSSYIXLX-ONLQGICSSA-N |
Isomeric SMILES |
CC1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)C |
Origin of Product |
United States |
Biosynthetic Pathways and Regulation of Demethyl Desacetyl Rifamycin S
Producing Organisms and Strain Optimization for Demethyl-desacetyl-rifamycin S Biosynthesis
Microbial Taxonomy and Phylogeny of this compound Producers
The primary producers of rifamycins (B7979662), and by extension their intermediates like this compound, are bacteria belonging to the phylum Actinomycetota. frontiersin.orgfrontiersin.org The most well-known and studied producer is Amycolatopsis mediterranei. nih.govresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govpnas.orgacs.orgoup.comsciengine.commdpi.comnih.gov Originally isolated in 1957, this gram-positive bacterium is the source of rifamycin (B1679328) B and its derivatives. frontiersin.orgfrontiersin.orgnih.govmdpi.com
While Amycolatopsis mediterranei is the archetypal producer, other actinomycetes have been identified as sources of rifamycins and related compounds. These include species from the genera Streptomyces, Micromonospora, and Salinispora. mdpi.com For instance, Actinomadura sp. TRM71106, isolated from the Taklamakan Desert, has been shown to possess a biosynthetic gene cluster with high similarity to the rifamycin cluster from Amycolatopsis sp. S699. mdpi.com This discovery expands the known ecological distribution of rifamycin-producing organisms to extreme environments. mdpi.com
Table 1: Selected Rifamycin-Producing Organisms
| Organism | Key Findings |
| Amycolatopsis mediterranei | The original and most studied producer of rifamycins. nih.govresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgnih.govpnas.orgacs.orgoup.comsciengine.commdpi.comnih.gov |
| Actinomadura sp. TRM71106 | A rare actinomycete from the Taklamakan Desert with a rifamycin-like biosynthetic gene cluster. mdpi.com |
| Salinispora arenicola | A marine actinomycete that produces rifamycins and related saliniketals. nih.govescholarship.org |
| Amycolatopsis sp. Hca4 | An actinobacterium associated with the locust Locusta migratoria that produces rifamorpholines. rsc.org |
Strain Development and Engineering for Enhanced this compound Production
Significant efforts in metabolic engineering and strain development have focused on increasing the yield of rifamycins and generating novel derivatives. These strategies often involve manipulating the biosynthetic pathway, which can lead to the accumulation of intermediates like this compound.
Another strategy to enhance production is to address bottlenecks in the biosynthetic pathway and the regulation of gene expression. Overexpression of regulatory genes can activate silent or poorly expressed gene clusters. For instance, the overexpression of a LuxR-family pathway-specific regulator in Actinomadura sp. TRM71106 successfully activated a silent rifamycin-like gene cluster. mdpi.com Similarly, deleting the regulatory gene rifQ, which is involved in a negative feedback loop, in a mutant strain of A. mediterranei resulted in a 62% increase in the production of 24-desmethyl rifamycin B. frontiersin.orgfrontiersin.org Overexpressing another regulatory gene, rifO, led to a 27% increase in production. frontiersin.orgfrontiersin.org
Furthermore, optimizing the supply of oxygen, a critical component in the later stages of rifamycin biosynthesis, has been shown to be effective. nih.gov Expression of the Vitreoscilla hemoglobin (vhb) gene in A. mediterranei enhances oxygen-dependent product formation. nih.gov Fusing the vhb gene to a cytochrome P450 monooxygenase gene involved in rifamycin biosynthesis resulted in a 2.2-fold higher production of rifamycin B compared to the parent strain. nih.gov
Table 2: Genetic Engineering Strategies for Enhanced Rifamycin Production
| Strategy | Organism | Target Gene/Protein | Outcome |
| Acyltransferase Domain Swap | Amycolatopsis mediterranei S699 | rifAT6 / rapAT2 | Production of 24-desmethylrifamycin B. frontiersin.orgmdpi.com |
| Regulatory Gene Deletion | Amycolatopsis mediterranei DCO36 | rifQ | 62% increase in 24-desmethyl rifamycin B production. frontiersin.orgfrontiersin.org |
| Regulatory Gene Overexpression | Amycolatopsis mediterranei DCO36 | rifO | 27% increase in 24-desmethyl rifamycin B production. frontiersin.orgfrontiersin.org |
| Hemoglobin Gene Expression | Amycolatopsis mediterranei | vhb | Increased rifamycin B production. nih.gov |
| Hemoglobin-P450 Fusion | Amycolatopsis mediterranei | vhb-cyp | 2.2-fold higher rifamycin B production than parental strain. nih.gov |
Precursor Incorporation and Metabolic Flux Analysis in this compound Biosynthesis
Identification of Primary and Secondary Metabolite Precursors
The biosynthesis of this compound, as part of the broader rifamycin pathway, draws upon both primary and secondary metabolism for its building blocks. mdpi.comnih.govnih.govmdpi.comoup.com The foundational precursor is 3-amino-5-hydroxybenzoic acid (AHBA), a seven-carbon amino moiety that serves as the starter unit for the polyketide chain. researchgate.netnih.govnih.govmdpi.comwikipedia.org AHBA itself is derived from the shikimate pathway, a primary metabolic route for the synthesis of aromatic amino acids. wikipedia.organnualreviews.orgchimia.ch
The ansa chain, the aliphatic bridge characteristic of rifamycins, is constructed from precursors supplied by primary metabolism. wikipedia.org Specifically, two molecules of acetate (B1210297) (via malonyl-CoA) and eight molecules of propionate (B1217596) (via methylmalonyl-CoA) are sequentially added to the AHBA starter unit. researchgate.netresearchgate.netwikipedia.orgchimia.ch The supply of these precursors is critical for efficient rifamycin production. For instance, nitrate (B79036) supplementation in A. mediterranei cultures, a practice known to stimulate rifamycin production, can lead to a depletion of central carbon metabolism intermediates like glucose 6-phosphate, UDP-glucose, and acetyl-CoA. sciengine.comnih.gov This suggests a tight interplay between primary carbon and nitrogen metabolism and the secondary metabolic pathway of rifamycin biosynthesis. frontiersin.orgsciengine.comnih.govresearchgate.net Continuous feeding of glucose can compensate for this carbon deficiency and further boost rifamycin yields. sciengine.com
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling studies have been instrumental in deciphering the biosynthetic pathway of rifamycins, including the origin of the carbon skeleton that forms this compound. mdpi.comoup.com Early studies using ¹³C-labeled precursors and NMR spectroscopy confirmed that the ansa chain is derived from acetate and propionate, a hallmark of polyketide antibiotics. wikipedia.org These experiments established the incorporation pattern of these building blocks into the rifamycin structure. chimia.ch
More recent studies have employed stable isotope labeling to investigate specific steps in the pathway and the origin of particular atoms. For example, feeding experiments with [¹⁵N]AHBA in a rifamycin-deficient mutant of Salinispora arenicola demonstrated that the nitrogen atom in the primary amide of the related saliniketal compounds is derived from the AHBA starter unit. nih.gov This provided evidence for a shared biosynthetic origin and a divergence point in the pathways leading to rifamycins and saliniketals. nih.govescholarship.org
Isotopic labeling is a powerful tool for metabolic flux analysis, allowing researchers to trace the flow of atoms from primary metabolic precursors into the final secondary metabolite. researchgate.netnih.gov This approach can help identify rate-limiting steps and bottlenecks in the biosynthetic pathway, providing valuable information for targeted strain improvement strategies. researchgate.net
Enzymatic Machinery and Genetic Basis of this compound Biosynthesis
The biosynthesis of rifamycins, including the formation of this compound, is governed by a large biosynthetic gene cluster (BGC) in the producing organisms. nih.gov In Amycolatopsis mediterranei, this cluster, referred to as the rif cluster, spans approximately 95 kilobases and contains genes encoding all the necessary enzymatic machinery, as well as regulatory, resistance, and export functions. nih.gov
The core of the biosynthetic machinery is a type I polyketide synthase (PKS), a large, modular enzyme complex responsible for assembling the polyketide backbone. nih.govpnas.org The rif cluster contains five genes, rifA through rifE, that encode the PKS modules. nih.govpnas.org These modules are arranged colinearly with the sequence of chain extension steps. pnas.org The biosynthesis is initiated with the loading of the AHBA starter unit, which is synthesized by enzymes encoded by the rifG-rifN genes. nih.govmdpi.com The growing polyketide chain is then extended through the sequential addition of acetate and propionate units. nih.govpnas.org
The release and cyclization of the completed polyketide chain are catalyzed by an amide synthase encoded by the rifF gene, which forms the characteristic macrocyclic lactam structure of proansamycin X. pnas.org Following the formation of this initial macrocycle, a series of post-PKS tailoring reactions occur, catalyzed by enzymes also encoded within the rif cluster. These modifications include hydroxylations, oxidations, and other transformations that lead to the diverse array of rifamycin structures. nih.govnih.gov
The conversion of the intermediate rifamycin W to 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS), a key step in the pathway, is thought to involve an oxidative cleavage of the ansa chain. mdpi.comnih.gov A cytochrome P450 monooxygenase, encoded by the rif-orf5 gene, has been implicated in this process. mdpi.comnih.gov Inactivation of rif-orf5 leads to the accumulation of rifamycin W and its analogues, supporting its role in the later stages of rifamycin biosynthesis. mdpi.comnih.gov Another P450 monooxygenase, encoded by rif16, along with a transketolase encoded by rif15, are essential for the conversion of rifamycin SV to rifamycin B. oup.comoup.com
Regulation of the rif cluster is complex and involves several regulatory proteins. RifZ, a LuxR-family regulator, acts as a pathway-specific activator, directly upregulating the transcription of the entire rif cluster. nih.govnih.gov The global nitrogen regulator, GlnR, also plays a crucial role by directly activating the transcription of rifZ and rifK (AHBA synthase), thus linking nitrogen metabolism to rifamycin production. frontiersin.org Conversely, RifQ is part of a negative feedback regulatory system that inhibits the export of rifamycin B. nih.govmdpi.com
Table 3: Key Genes and Enzymes in Rifamycin Biosynthesis
| Gene(s) | Enzyme/Protein | Function |
| rifA-rifE | Type I Polyketide Synthase (PKS) | Assembles the polyketide backbone from AHBA, acetate, and propionate. nih.govpnas.org |
| rifF | Amide Synthase | Catalyzes the release and cyclization of the polyketide chain to form proansamycin X. pnas.org |
| rifG-rifN | AHBA Synthase Complex | Synthesizes the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. nih.govmdpi.com |
| rif-orf5 | Cytochrome P450 Monooxygenase | Implicated in the oxidative cleavage of rifamycin W to form DMDARS. mdpi.comnih.gov |
| rif15 | Transketolase | Essential for the conversion of rifamycin SV to rifamycin B. oup.comoup.com |
| rif16 | Cytochrome P450 Monooxygenase | Essential for the conversion of rifamycin SV to rifamycin B. oup.comoup.com |
| rifZ | LuxR Family Regulator | Pathway-specific transcriptional activator of the rif cluster. nih.govnih.gov |
| GlnR | Global Nitrogen Regulator | Activates transcription of rifZ and rifK. frontiersin.org |
| rifQ | Regulatory Protein | Negative feedback regulation of rifamycin export. nih.govmdpi.com |
Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS) Involvement
The backbone of rifamycin is assembled by a type I polyketide synthase (PKS) system. nih.govwikipedia.org This process is initiated by an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govwashington.edunih.gov The AHBA starter unit is synthesized via a branch of the shikimate pathway. washington.edu
A loading module with non-ribosomal peptide synthetase (NRPS) characteristics is responsible for activating and loading the AHBA starter unit onto the PKS assembly line. wikipedia.orgnih.govacs.org The PKS machinery then catalyzes the sequential addition of two acetate and eight propionate units to extend the polyketide chain. wikipedia.orgmdpi.com This assembly line is composed of multiple modules distributed among five large proteins (RifA-RifE), where each module is responsible for one cycle of chain elongation. wikipedia.orgnih.gov The final linear undecaketide is released from the synthase and cyclized into a macrolactam structure by an amide synthase, RifF. wikipedia.org
Post-Polyketide Modification Enzymes: Methyltransferases, Acetyltransferases, and Oxidoreductases
Following the assembly of the polyketide backbone, a series of post-PKS modifications occur to yield the various rifamycin congeners. These modifications are carried out by a suite of tailoring enzymes, including methyltransferases, acetyltransferases, and oxidoreductases, which are encoded within the rifamycin biosynthetic gene cluster. nih.govsciepublish.com
A key transformation in the pathway leading to this compound is the oxidative cleavage of a C-12/C-29 double bond in the precursor, rifamycin W. mdpi.comresearchgate.net This critical step is believed to be catalyzed by a cytochrome P450 monooxygenase encoded by the rif-orf5 gene. mdpi.comnih.gov Inactivation of this gene leads to the accumulation of rifamycin W and its analogues, highlighting its importance in the formation of the rifamycin S scaffold. mdpi.comnih.gov The resulting intermediate is 27-O-demethyl-25-O-deacetyl-rifamycin S (DMDARS), which is the fundamental polyketide skeleton of rifamycin B. mdpi.comresearchgate.net The formation of this compound is a postulated intermediate step in the biosynthesis of certain rifamycin derivatives. rsc.org
Further modifications, such as those converting rifamycin SV to rifamycin B, involve enzymes like a transketolase (encoded by rif15) and another P450 monooxygenase (encoded by rif16). nih.govoup.com
Genetic Clusters and Biosynthetic Gene Regulation in this compound Synthesis
The production of rifamycins in Amycolatopsis mediterranei is controlled by a large, contiguous gene cluster spanning over 90 kilobases. nih.govwashington.edu This "rif" cluster contains the genes for the PKS and NRPS machinery, the enzymes for AHBA synthesis, the post-PKS tailoring enzymes, as well as genes for regulation, resistance, and export. nih.gov
The regulation of the rif gene cluster is complex. A key pathway-specific regulatory gene, rifZ, plays a crucial role in activating the transcription of the entire cluster. frontiersin.org The global nitrogen regulator, GlnR, has also been shown to directly and indirectly control rifamycin biosynthesis by activating the transcription of rifZ and rifK (which encodes AHBA synthase). frontiersin.org This explains the observed "nitrate-stimulating effect" on rifamycin production. frontiersin.org Additionally, a protein encoded by rifQ is part of a feedback regulatory system that can repress rifamycin production, likely to prevent toxic accumulation of the antibiotic to the host cell. sciepublish.com
Biotechnological Approaches for this compound Production
Given the clinical importance of rifamycins, significant research has focused on improving their production through biotechnological methods. These approaches aim to enhance the yield of key intermediates like this compound and the final products.
Fermentation Process Optimization for this compound Yield
Optimizing the fermentation process is a critical strategy for increasing rifamycin production. This involves fine-tuning various physical and physiological parameters of the culture conditions for Amycolatopsis mediterranei.
Key factors that have been optimized include:
Medium Composition: The composition of the fermentation medium significantly impacts yield. Studies have explored optimizing the concentrations of carbon sources (like glucose), nitrogen sources (like potassium nitrate), and the addition of supplements. nih.govjocpr.comajol.info For instance, using potassium nitrate instead of ammonium (B1175870) sulfate (B86663) has been shown to markedly increase rifamycin B production. ajol.info The addition of trace elements, such as those found in vermiculite, has also been demonstrated to enhance the production of rifamycins B and SV. jocpr.com
Fed-Batch Strategies: Fed-batch cultivation, where nutrients are added incrementally during the fermentation process, has proven effective in boosting yields. scholaris.ca For example, the fed-batch addition of glucose syrup and soytone has led to significant increases in rifamycin B production. scholaris.ca
Physical Parameters: Controlling physical parameters such as pH, aeration, and dissolved oxygen levels is crucial. scholaris.ca Maintaining a specific pH profile and adjusting aeration and dissolved oxygen saturation during different phases of fermentation have resulted in improved yields. scholaris.ca
Strain Improvement: Classical strain improvement programs involving mutagenesis have been historically important for developing high-yielding industrial strains of A. mediterranei. scite.ai
Table 1: Examples of Fermentation Optimization for Rifamycin Production
| Optimization Strategy | Producing Organism | Key Findings | Result | Reference |
|---|---|---|---|---|
| Medium Optimization (Nitrogen Source) | Amycolatopsis mediterranei | Replacing 0.96% (NH4)2SO4 with 1.8% KNO3. | Increased rifamycin B yield from 1.15 g/L to 2.92 g/L. | ajol.info |
| Medium Supplementation | Amycolatopsis mediterranei | Addition of 20 g/L vermiculite. | Highest volumetric production of rifamycins B (767.5 mg/L) and SV (1265 mg/L). | jocpr.com |
| Fed-Batch Fermentation | Amycolatopsis mediterranei | Fed-batch addition of 3% soytone and 5% glucose syrup. | Increased rifamycin B yield from 7.5 g/L to 17.9 g/L over 10 days. | scholaris.ca |
Bioconversion Strategies for this compound Precursors
Bioconversion, or biotransformation, utilizes microorganisms or their enzymes to convert a specific substrate into a desired product. This approach is particularly relevant for the conversion of rifamycin precursors.
Several microorganisms have been identified that can perform this biotransformation, including:
Curvularia lunata osdd.netresearchgate.netnih.gov
Humicola sp. researchgate.net
Monocillium sp. researchgate.net
The use of rifamycin oxidase from Curvularia lunata is particularly advantageous as it is an extracellular enzyme, which simplifies the process. niscpr.res.in Optimization of this bioconversion process has focused on factors like temperature, stirring, and substrate concentration. For example, using a soluble rifamycin oxidase from C. lunata, the transformation of a 1% (w/v) solution of rifamycin B could be completed in 3 hours with stirring, compared to 50 hours without. osdd.net
Table 2: Bioconversion of Rifamycin B to Rifamycin S
| Biocatalyst | Substrate | Product | Key Process Parameters | Reference |
|---|---|---|---|---|
| Soluble rifamycin oxidase from Curvularia lunata | Rifamycin B (1% w/v) | Rifamycin S | 28°C, 200 rpm stirring | osdd.net |
| Growing cells of Curvularia lunata | Rifamycin B | Rifamycin S | 24 and 48-hour old cells were capable of transformation. | nih.gov |
| Resting cells of Curvularia lunata | Rifamycin B | Rifamycin S | Cells from exponential or early stationary phase were highly active. | nih.gov |
Chemical Synthesis and Derivatization of Demethyl Desacetyl Rifamycin S and Its Analogs
Semi-Synthetic Routes from Precursor Rifamycins (B7979662) to Demethyl-desacetyl-rifamycin S
The most direct and economically viable approach to this compound involves the chemical modification of more abundant, naturally produced rifamycins, such as rifamycin (B1679328) S or its reduced form, rifamycin SV. This semi-synthetic pathway requires two key transformations: deacetylation at the C-25 position and demethylation at the C-27 position of the ansa chain.
Key Transformation Steps and Reaction Mechanisms
The preparation of this compound from a precursor like rifamycin S can be envisioned as a two-step process. The first step, deacetylation, involves the hydrolysis of the C-25 acetyl group. This is typically achieved under basic conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the ester bond, yielding the free hydroxyl group at C-25 and an acetate (B1210297) salt.
The second key transformation is the selective demethylation of the methoxy (B1213986) group at C-27. This is a more challenging step due to the presence of multiple other sensitive functional groups within the molecule, including phenolic hydroxyls, a quinone system, and other hydroxyl groups along the ansa chain. While biological systems have been identified that can produce 27-O-demethylrifamycin SV, chemical methods for this selective transformation on the rifamycin scaffold are not widely reported in the literature. However, general methods for the selective cleavage of aliphatic methyl ethers in complex molecules can be proposed. Reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are potent Lewis acids that can coordinate to the ether oxygen, facilitating nucleophilic attack by the bromide or chloride ion, or by a scavenger, to cleave the methyl-oxygen bond. The selectivity for the C-27 methoxy group over the phenolic hydroxyls of the naphthoquinone core would be a critical challenge to overcome, likely requiring careful control of stoichiometry and reaction conditions. Alternatively, nucleophilic demethylation using strong nucleophiles like thiolates (e.g., sodium thiophenoxide) in a polar aprotic solvent could be explored.
Catalytic Systems and Reaction Conditions for Demethylation and Deacetylation
For the deacetylation step, the reaction is typically carried out using a solution of a base, such as sodium hydroxide, in a protic solvent like methanol (B129727) or ethanol. The reaction can often proceed at room temperature.
| Transformation | Reagents and Conditions | Solvent | Temperature |
| Deacetylation | Sodium hydroxide (e.g., 0.5-10% solution) | Methanol or Ethanol | Room Temperature |
For the proposed chemical demethylation at C-27, the conditions would need to be carefully optimized to ensure selectivity.
| Transformation | Proposed Reagents | Solvent | Temperature |
| Demethylation | Boron tribromide (BBr₃) | Dichloromethane | -78 °C to Room Temperature |
| Demethylation | Aluminum chloride (AlCl₃) | Dichloromethane or Nitrobenzene | 0 °C to Room Temperature |
| Demethylation | Sodium thiophenoxide | Dimethylformamide (DMF) | Elevated Temperature |
Total Synthesis Approaches to the Rifamycin Nucleus and this compound Analogs
The total synthesis of rifamycins is a monumental undertaking in organic chemistry, offering the ultimate flexibility in analog design. While a total synthesis specifically targeting this compound has not been prominently reported, the strategies developed for the synthesis of rifamycin S and other family members are directly applicable.
Retrosynthetic Analysis of this compound Scaffold
A plausible retrosynthetic analysis of the this compound scaffold would disconnect the molecule into two primary fragments: the aromatic core and the ansa chain. The macrocyclic ring is typically formed late in the synthesis via a macrolactamization reaction, connecting the amino group of the aromatic piece with a carboxylic acid terminus on the ansa chain.
The aromatic core, a substituted aminonaphthoquinone, can be constructed from simpler aromatic precursors through a series of functional group interconversions, including nitration, reduction, and oxidation reactions.
The ansa chain, with its numerous stereocenters, represents the major synthetic challenge. It can be further disconnected into smaller, more manageable fragments. Key bond disconnections would likely be at the C16-C17 and C27-C28 positions, allowing for the synthesis of stereochemically defined segments that can be coupled together. The synthesis of these segments would rely heavily on stereoselective reactions.
Stereoselective Synthesis Methodologies for Complex Macrocycles
The construction of the ansa chain of rifamycins necessitates the use of a wide array of modern stereoselective synthesis methodologies. These include:
Aldol (B89426) Reactions: To create carbon-carbon bonds while controlling the stereochemistry of newly formed hydroxyl and methyl-bearing centers. Substrate-controlled and reagent-controlled (e.g., using chiral auxiliaries or catalysts) aldol reactions are employed.
Asymmetric Reductions: To set the stereochemistry of hydroxyl groups along the chain. Reagents such as those used in Noyori asymmetric hydrogenation or stereoselective ketone reductions with chiral reagents are crucial.
Olefin Metathesis: Ring-closing metathesis has been explored as a powerful tool for the formation of the macrocyclic ring in related complex natural products.
Organocatalysis: The use of small chiral organic molecules to catalyze stereoselective transformations is a valuable addition to the synthetic chemist's toolbox for building complex chiral molecules.
The successful application of these methods allows for the construction of the ansa chain with precise control over its multiple stereocenters, which is critical for biological activity.
Structural Modification and Derivatization Strategies for this compound
With the this compound scaffold in hand, either through semi-synthesis or total synthesis, a multitude of derivatization strategies can be employed to explore structure-activity relationships and develop new analogs. These modifications can be targeted at either the aromatic core or the ansa chain.
Modifications to the ansa chain of rifamycins have been extensively explored to modulate their physicochemical properties and biological activity. For this compound, the newly exposed hydroxyl groups at C-25 and C-27 are prime targets for derivatization.
| Position of Modification | Type of Modification | Potential Reagents |
| C-25 Hydroxyl | Esterification | Acyl chlorides, Anhydrides |
| C-25 Hydroxyl | Etherification | Alkyl halides |
| C-27 Hydroxyl | Esterification | Acyl chlorides, Anhydrides |
| C-27 Hydroxyl | Etherification | Alkyl halides |
| C-3 of Aromatic Core | Aminomethylation (Mannich reaction) | Formaldehyde and secondary amines |
| C-3 of Aromatic Core | Formation of imines and derivatives | Aldehydes, Ketones, Hydrazines |
Esterification or etherification of the C-25 and C-27 hydroxyl groups can be used to introduce a wide variety of functional groups, altering the lipophilicity, steric bulk, and hydrogen bonding capacity of this region of the molecule.
The C-3 position of the naphthoquinone ring is another common site for modification in the broader rifamycin family. Introduction of various substituents at this position has been shown to have a profound impact on the antibacterial spectrum and pharmacokinetic properties. These modifications often involve the reaction of 3-aminorifamycins with a variety of electrophiles.
By systematically applying these derivatization strategies to the this compound core, libraries of novel rifamycin analogs can be generated for biological screening, potentially leading to the discovery of new therapeutic agents.
Functionalization at Key Positions for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of rifamycins. Research has identified several key positions on the rifamycin ansa chain and naphthoquinone core where modifications can significantly impact biological activity.
A primary focus of recent synthetic efforts has been the modification at the C25 position of the ansa chain. This has been driven by the need to overcome resistance in certain bacteria, such as Mycobacterium abscessus, which is conferred by an ADP-ribosyltransferase (Arr) enzyme that inactivates standard rifamycins like rifampicin (B610482). nih.govresearchgate.net By introducing sterically bulky carbamate-linked groups at the C25-hydroxyl, chemists have successfully designed analogs that block this enzymatic inactivation. nih.govresearchgate.netnih.gov For instance, a benzyl (B1604629) piperidine (B6355638) rifamycin derivative with a morpholino group at the C3 position and a carbamate-linked 4-(benzylamino)-1-piperidine at C25 was shown to be unmodified by the purified ArrMab enzyme. nih.govresearchgate.net This lack of modification is attributed to the bulky C25 substituent preventing the analog from stably binding to the resistance enzyme. nih.gov
Interestingly, SAR studies revealed that C25 modification not only helps evade resistance but can also inherently increase antibacterial activity, as demonstrated by improved potency against even mutant bacterial strains lacking the Arr enzyme. nih.govresearchgate.net This suggests that modifications at this position can also influence the interaction with the primary target, the bacterial DNA-dependent RNA polymerase (RNAP). researchgate.net
The C3 position of the naphthoquinone core is another critical site for functionalization. Modifications at this position are well-established for influencing the physicochemical and pharmacokinetic properties of the molecule. The synthesis of 24-desmethylrifampicin from 24-desmethylrifamycin S (a close analog of this compound) involves a key step where a 3-methyl-1,3-oxazino ring is formed, which is subsequently reacted with 1-amino-4-methylpiperazine (B1216902) to install the characteristic side chain of rifampicin. nih.gov This highlights how modifications at the C3 position are integral to creating potent rifamycin derivatives. The combination of modifications at both the C3 and C25 positions has proven to be a fruitful strategy for generating novel analogs with significantly improved activity profiles. nih.gov
| Analog Class | Position of Modification | Type of Functionalization | Key Research Finding | Reference |
|---|---|---|---|---|
| C25-modified Rifamycin SV | C25 | Addition of a carbamate-linked benzyl piperidine group | Blocks inactivation by ADP-ribosyltransferase (ArrMab), overcoming a key resistance mechanism in M. abscessus. | nih.gov |
| 24-desmethylrifampicin | C3 and C24 (backbone) | Installation of 1-amino-4-methylpiperazine at C3 on a desmethyl backbone | Showed excellent antibacterial activity against several rifampicin-resistant M. tuberculosis strains. | nih.gov |
| C25-modified Rifabutin | C25 | Installation of sterically varied alkyl, aryl, and heteroaryl esters | Overcame ADP-ribosylation and restored low nanomolar activity against M. abscessus. | nih.govnih.gov |
| Rifamycin P Derivatives | Various | Chemical modification of the rifamycin P core | Derivatives showed higher activity against Mycobacterium avium complex compared to the parent compound. | nih.gov |
Synthesis of Prodrugs and Pro-inhibitors for In Vitro Research
The development of prodrugs is a key strategy to improve the delivery of antibiotics to their site of action and to overcome permeability barriers, particularly in Gram-negative bacteria. A prominent example of this approach applied to the rifamycin scaffold is the "Trojan horse" strategy, which involves conjugating the antibiotic to a siderophore. acs.org Siderophores are small molecules that bacteria secrete to scavenge for iron, a critical nutrient. Bacteria have specific transporters to recognize and internalize siderophore-iron complexes.
By chemically linking a rifamycin molecule to a siderophore, the resulting conjugate can hijack this iron uptake system to gain entry into the bacterial cell, bypassing the otherwise impermeable outer membrane. acs.org The synthesis of these conjugates typically involves creating a stable linkage, such as an ester or amide bond, between the rifamycin core and a catechol-based siderophore moiety. acs.org Research has shown that the length and type of the linker, as well as the specific siderophore used, can significantly impact the antimicrobial potency of the conjugate. acs.org This approach effectively transforms the rifamycin into a pro-inhibitor that is actively transported into the target cell, where the rifamycin payload can then be released to exert its inhibitory effect on RNAP.
Preparation of Labeled this compound for Mechanistic Studies
To investigate the mechanism of action, metabolic fate, and interactions of rifamycins with their biological targets, researchers prepare labeled versions of the molecule. These labeled compounds are indispensable tools for a variety of analytical and mechanistic studies.
One method is spin-labeling, where a stable radical, typically a nitroxyl (B88944) radical like 2,2,6,6-tetramethyl-1-oxyl-piperidine, is chemically attached to the rifamycin scaffold. For example, spin-labeled rifamycin has been prepared by reacting 3-formyl-rifamycin with a suitable amine-containing radical precursor. nih.gov The resulting spin-labeled rifamycin can be studied using Electron Spin Resonance (ESR) spectroscopy. This technique provides insights into the molecule's rotational mobility and its interactions with macromolecules like enzymes or cellular membranes. nih.gov
Another powerful technique is isotopic labeling. This involves replacing one or more atoms in the this compound structure with their heavier, non-radioactive (e.g., Deuterium ²H, Carbon-¹³C, Nitrogen-¹⁵N) or radioactive (e.g., Tritium ³H, Carbon-¹⁴C) isotopes. google.com Isotopically labeled compounds are chemically identical to their unlabeled counterparts but can be detected using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, or by scintillation counting for radioactive isotopes. These labeled analogs are crucial for quantitative analysis in biological samples and for elucidating complex biochemical pathways and drug-target interactions. google.com
Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold
The this compound scaffold provides a rich platform for the generation of large collections of related molecules, or libraries, which can be screened for novel biological activities. Combinatorial chemistry and diversity-oriented synthesis are powerful approaches to systematically explore the chemical possibilities of this core structure.
High-Throughput Synthesis of this compound Derivatives
High-throughput synthesis aims to rapidly produce a large number of distinct chemical compounds in parallel. While traditional one-by-one synthesis is slow, combinatorial strategies allow for the efficient creation of extensive libraries of rifamycin derivatives. nih.govyoutube.com This can be achieved through both chemical and biological methods.
A novel semi-synthetic chemical approach involves cleaving the rifamycin macrocycle, which allows for the insertion of entirely new molecular fragments into the core structure. openlabfoundation.org This method moves beyond simple derivatization of existing functional groups and enables the creation of fundamentally new macrocyclic structures, greatly expanding the diversity of the resulting library.
On the biological front, combinatorial biosynthesis offers a way to generate novel rifamycin analogs. By discovering new rifamycin-producing organisms, such as marine actinobacteria, researchers gain access to a new bank of polyketide synthase (PKS) gene clusters. nih.gov These genes can be engineered through "gene recombinatorial engineering" to alter the assembly of the polyketide backbone, leading to the production of new rifamycin precursors that can then be further modified chemically. nih.gov
Chemical Space Exploration around the Rifamycin Core
The concept of "chemical space" refers to the entire collection of all possible molecules. Diversity-oriented synthesis (DOS) is a strategy that aims to efficiently generate structurally diverse and complex molecules to populate this space, rather than focusing on analogs of a single lead compound. nih.govmdpi.combroadinstitute.org The goal is to create libraries that cover a broad area of chemical space, increasing the probability of discovering compounds with entirely new functions or improved properties.
Applying DOS to the rifamycin core involves employing synthetic routes that can generate significant structural variation from a common intermediate. mdpi.com The aforementioned strategy of cleaving the ansa-macrocycle and introducing new building blocks is a prime example of a DOS approach. openlabfoundation.org This allows for variation not just in the peripheral functional groups, but in the fundamental topology and stereochemistry of the rifamycin scaffold itself. By exploring this expanded chemical space, researchers can move beyond the limitations of traditional rifamycin analogs to design novel compounds with potentially enhanced properties, such as improved activity against resistant pathogens or different pharmacological profiles. openlabfoundation.org
Molecular Mechanisms of Action and Target Interactions of Demethyl Desacetyl Rifamycin S
Inhibition of Nucleic Acid Synthesis Pathways by Demethyl-desacetyl-rifamycin S
The primary antibacterial effect of this compound stems from its potent inhibition of nucleic acid synthesis, specifically the process of transcription. nih.gov This action is shared among all rifamycin-class antibiotics with antibacterial activity and is the foundational mechanism of their efficacy. nih.gov The inhibition is achieved through a direct interaction with the enzymatic machinery responsible for transcribing DNA into RNA.
Interaction with Bacterial DNA-Dependent RNA Polymerase (RNAP)
The central target for this compound is the bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme that carries out transcription. researchgate.netmicrobenotes.com The mechanism of RNAP inhibition is considered to be identical for the various bacterial RNAPs targeted by the rifamycin (B1679328) class of antibiotics. nih.gov Rifamycins (B7979662) exhibit a strong affinity for prokaryotic RNAP, with a binding constant for eukaryotic RNAP being at least 100 times higher, which accounts for their selective toxicity. nih.gov This interaction forms a stable complex that effectively halts enzyme function. researchgate.net
Binding Site Analysis:
This compound binds to a well-defined pocket located on the β-subunit (encoded by the rpoB gene) of the bacterial RNAP. nih.govmicrobenotes.com This binding site is situated deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's active catalytic center. researchgate.net The location is critical, as it does not overlap with the binding sites for the DNA template or nucleotide substrates but directly obstructs the exit path of the newly synthesized RNA transcript. researchgate.net
The interaction is stabilized by a series of hydrogen bonds between the antibiotic and specific amino acid residues of the RNAP β-subunit. While crystal structures are most commonly resolved with the derivative Rifampicin (B610482), the binding pocket is highly conserved across bacteria, and the core interactions are maintained for all active rifamycins. nih.gov
Interactive Table: Key Amino Acid Residues in the Rifamycin Binding Pocket of Bacterial RNAP (Note: Residue numbering may vary slightly between bacterial species. The following are based on common models like E. coli and M. tuberculosis.)
| Residue Group | Specific Residues Involved in Binding | Role in Interaction |
| Cluster I | D516, S531, H526 | Form direct contacts with the rifamycin molecule. Mutations in these residues are a primary cause of clinical resistance. nih.gov |
| N-terminal Cluster | R146 | Contributes to the formation and stability of the binding pocket. |
| Cluster II | F563, Q572 | Involved in hydrophobic interactions and positioning of the antibiotic within the pocket. |
Conformational Changes:
The binding of rifamycins to RNAP is not believed to induce a significant allosteric change that inhibits the enzyme's catalytic center. nih.gov Instead, the primary mechanism is direct steric obstruction. However, conformational changes in RNAP are relevant in the context of resistance. Certain mutations in the rpoB gene that are located outside the immediate binding pocket are thought to confer resistance by indirectly altering the conformation of the pocket, thereby reducing the binding affinity for the antibiotic. nih.gov Furthermore, some bacteria possess protective proteins, such as HelR, that can bind to RNAP and induce conformational changes in the rifamycin binding site to actively displace the bound antibiotic molecule.
Comparative Studies with Other Rifamycin Derivatives on RNAP Inhibition
The inhibitory activity of rifamycins against RNAP varies based on the chemical substitutions on the core structure. This compound (Rifamycin S) is a key intermediate in the production of other rifamycins. nih.gov It is formed from the hydrolysis of Rifamycin O and can be reduced to form the potent Rifamycin SV. nih.gov
Studies have shown that the modifications at different positions on the rifamycin molecule significantly impact its interaction with RNAP.
Rifamycin B: This precursor has poor antimicrobial activity, largely due to an inability to effectively penetrate the bacterial cell envelope. nih.gov
Rifamycin S: As a quinone form, it is an active inhibitor of RNAP. Research has indicated that the introduction of electronegative groups at the C-3 position of the Rifamycin S chromophore can enhance its inhibitory activity against DNA-dependent RNA polymerase. asm.org
Rifamycin SV: This derivative, formed by the reduction of Rifamycin S, is a potent antibiotic. nih.gov Its activity against RNAP is considered comparable to that of Rifamycin S.
Rifampicin (RMP): A more complex, semi-synthetic derivative, Rifampicin is one of the most potent inhibitors, with a 50% effective concentration (EC50) for E. coli RNAP of approximately 20 nM. nih.gov
Interactive Table: Comparative Activity of Rifamycin Derivatives on RNAP
| Compound | Key Structural Feature | Relative RNAP Inhibitory Activity | Notes |
| Rifamycin B | Precursor with a glycolic acid chain | Low/Poor | Poor cell penetration. nih.gov |
| This compound | Quinone core structure | Active | Activity can be enhanced by C-3 substitutions. asm.org |
| Rifamycin SV | Hydroquinone form of Rifamycin S | Active/Potent | Potent activity against Gram-positive bacteria and M. tuberculosis. nih.gov |
| Rifampicin | Semi-synthetic, C-3 substitution | Very Potent | EC50 for E. coli RNAP is ~20 nM. nih.gov |
| Rifabutin | Spiro-piperidyl C-3 substitution | Potent | More potent than Rifampicin against some M. tuberculosis strains. nih.gov |
Effects on Transcriptional Initiation, Elongation, and Termination
The inhibitory action of this compound is highly specific to the initial phase of transcription. nih.gov
Transcriptional Initiation: The compound does not prevent RNAP from binding to promoter DNA or forming the initial open promoter complex. It also does not inhibit the formation of the very first phosphodiester bond. However, it physically blocks the path of the growing RNA chain as it enters the DNA/RNA channel. nih.govnih.gov When the nascent transcript reaches a length of just two to three nucleotides, its further extension is sterically hindered by the bound antibiotic molecule. nih.gov This blockage prevents the transition from initiation to the elongation phase, leading to the release of short, abortive RNA fragments. nih.gov
Transcriptional Elongation: this compound is ineffective against RNAP complexes that are already in the process of elongation. nih.gov Once the nascent RNA chain has grown beyond the 2-3 nucleotide length and cleared the antibiotic's binding site, the elongation complex becomes resistant to inhibition, and transcription proceeds to completion.
Transcriptional Termination: This compound has no direct effect on the process of transcriptional termination. Its mechanism is confined to preventing the successful initiation of productive transcription. In laboratory settings, rifamycins are often used precisely for this property; by adding them to a system, researchers can block all new rounds of initiation and exclusively study the elongation and termination of transcripts that had already started.
Other Proposed Molecular Targets and Pathways Affected by this compound
While the primary and most well-characterized target of this compound is bacterial RNAP, some studies suggest that rifamycins can interact with other biological molecules and pathways.
Enzyme Inhibition Beyond RNA Polymerase
Research into the broader activity of rifamycins has identified interactions with enzymes other than bacterial RNAP.
DNA Polymerases: Certain synthetic derivatives of Rifamycin SV have been shown to be strong inhibitors of DNA polymerases, including the reverse transcriptase from avian myeloblastosis virus. nih.gov The mechanism appears to be noncompetitive with respect to the template-primer, suggesting the derivatives bind to a site on the polymerase that is different from the active site. nih.gov
Microsomal Lipid Peroxidation: this compound itself has been observed to generate reactive oxygen species (ROS) and inhibit microsomal lipid peroxidation. selleckchem.com This suggests an interaction with the enzymes and redox systems involved in these cellular processes.
Immunomodulatory Pathways: While not direct enzyme inhibition, Rifamycin SV (a direct derivative of Rifamycin S) has demonstrated non-bactericidal, anti-inflammatory, and immunomodulatory activities. nih.govinfectiologyjournal.com It can inhibit the synthesis and secretion of pro-inflammatory cytokines and activate the human Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism. infectiologyjournal.com
Modulation of Protein-Protein Interactions
There is no specific research available that details the modulation of protein-protein interactions by this compound. The general mechanism for rifamycins involves inhibiting the function of bacterial RNA polymerase, which can be considered a disruption of protein-nucleic acid and protein-protein interactions within the transcription machinery. However, specific studies on this compound are absent.
Investigation of Intracellular Signaling Pathways (e.g., non-human cell line models for basic biological insights)
No studies were identified that investigate the specific effects of this compound on intracellular signaling pathways in non-human cell line models.
Structural Biology of this compound-Target Complexes
X-ray Crystallography of this compound Bound to RNAP
There are no published X-ray crystal structures of this compound in complex with RNA polymerase (RNAP). Crystal structures for other rifamycin derivatives, such as rifampin and benzoxazinorifamycins, bound to RNAP have been determined and have been crucial in understanding the general mechanism of action for this class of antibiotics. nih.govnih.gov These studies show that rifamycins bind to a pocket on the β subunit of RNAP, physically blocking the path of the elongating RNA transcript. nih.govnih.gov
Cryo-Electron Microscopy Studies of this compound-Target Assemblies
No cryo-electron microscopy studies involving this compound have been reported in the available literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
While NMR spectroscopy has been used for the structural elucidation of rifamycin derivatives, including a compound identified as 4-(propan-2-one)-25-O-deacetyl-27-O-desmethylrifamycin, there is no available research that uses NMR to specifically study the ligand-target interactions between this compound and its biological targets like RNAP. biorxiv.org
Due to the lack of specific data for each required subsection, generating a thorough and scientifically accurate article that strictly adheres to the provided outline for this compound is not feasible at this time. To do so would require speculating beyond the available scientific evidence, which would violate the core principles of accuracy and avoiding hallucination.
Structure Activity Relationship Sar Studies of Demethyl Desacetyl Rifamycin S and Its Analogs
Identification of Key Pharmacophores and Structural Motifs in Demethyl-desacetyl-rifamycin S
The fundamental structure of rifamycins (B7979662), including this compound, consists of an aromatic naphthoquinone moiety spanned by a long aliphatic ansa chain. nih.govmdpi.com This unique three-dimensional configuration is the primary pharmacophore, essential for its interaction with the target, bacterial RNA polymerase (RNAP). acs.org The antibiotic binds within the RNA exit tunnel of the enzyme, physically obstructing the path of the elongating RNA transcript, which ultimately inhibits protein synthesis and leads to cell death. acs.org
Key to this interaction is a series of hydrogen bonds formed between the rifamycin (B1679328) molecule and the RNAP. acs.org Specifically, the hydroxyl groups located at positions C21 and C23 of the ansa bridge, along with hydroxyls on the naphthoquinone core, are critical for this binding. acs.org this compound, systematically known as 27-O-demethyl-25-O-deacetyl-rifamycin S, is formed through the oxidative cleavage of the C-12/C-29 double bond in its precursor, rifamycin W. researchgate.netnih.govmdpi.com This biosynthetic step establishes the foundational polyketide skeleton for subsequent modifications. researchgate.netnih.gov
Correlation of Specific Functional Groups with Molecular Activity
The molecular activity of this compound and its analogs is profoundly influenced by specific functional groups on both the ansa chain and the naphthoquinone core. The hydroxyl groups at C21 and C23 are considered indispensable for productive complex formation with RNAP. acs.org Enzymatic modification of these hydroxyls, for instance through ADP-ribosylation or glycosylation at C23, sterically blocks the interaction with RNAP, leading to antibiotic resistance. acs.org Similarly, phosphorylation at the C21 hydroxyl group also disrupts this critical binding. acs.org
The naphthoquinone moiety itself is vital for the molecule's activity, with the C8 hydroxyl group playing a significant role. acs.org The absence of the hydroxyl group at the C-8 position has been observed to potentially reduce cytotoxic activity. mdpi.com Conversely, the hydrolysis of the acetyl group at the C25 position to yield a free hydroxyl group, as is the case in desacetyl derivatives, has been shown to increase the compound's solubility. google.com
Table 1: Influence of Key Functional Groups on Rifamycin Activity
| Functional Group | Location | Role in Molecular Activity | Citation |
| Hydroxyl | C21 (Ansa Chain) | Essential for hydrogen bonding with RNA polymerase; modification leads to inactivation. | acs.org |
| Hydroxyl | C23 (Ansa Chain) | Essential for hydrogen bonding with RNA polymerase; modification leads to inactivation. | acs.org |
| Hydroxyl | C8 (Naphthoquinone Core) | Important for activity; its absence may reduce efficacy. | mdpi.comacs.org |
| Hydroxyl | C25 (Ansa Chain) | Becomes a free hydroxyl in desacetyl derivatives, increasing solubility. | google.com |
| Naphthoquinone Core | Aromatic System | Essential for the overall 3D structure and contributes to cytotoxicity. | mdpi.comacs.org |
Conformational Analysis and Flexibility of the this compound Macrocycle
The macrocyclic structure of rifamycins imparts a degree of conformational flexibility that is crucial for their biological function. rsc.org The ansa chain, in particular, can adopt different conformations, a property that may offer advantages against drug-resistant bacterial strains with mutated RNAPs. nih.gov This flexibility is often described as a "chameleonic" quality, allowing the molecule to adapt to different cellular environments. rsc.org
Research indicates that rifamycins can exist in two primary conformational states in solution: a "closed" form and an "open" form. rsc.org In aqueous environments, the molecule tends to adopt a "closed" structure where the polar functional groups are shielded from the solvent. rsc.org However, for the antibiotic to effectively bind to its bacterial RNAP target, it must transition to an "open" conformation, exposing its polar groups. rsc.org The seamless conversion between these states, facilitated by the displacement of the entire ansa bridge, is a highly important factor for the potent biological activity of naphthalenoid ansamycins. rsc.org While the absolute stereochemistry of the ansa chain is reported to be conserved across all rifamycin derivatives, the specific geometry of the pharmacophore can be influenced by substituents on the chain. researchgate.netmdpi.com
Rational Design and Synthesis of this compound Analogs with Tuned Molecular Properties
As a natural biosynthetic intermediate, this compound serves as a valuable scaffold for the rational design and synthesis of new analogs with enhanced or modified properties. researchgate.netrsc.org Research efforts have focused on strategic modifications to both the ansa chain and the naphthoquinone chromophore to improve target binding, overcome resistance mechanisms, and alter physicochemical characteristics. wiley.comnih.gov
Modification of the Ansa Chain for Altered Target Binding
The ansa chain is a primary target for structural modification aimed at enhancing antibacterial efficacy and circumventing resistance. wiley.comnih.gov A structure-based approach to redesigning the ansa chain has proven effective in developing analogs that can block inactivation by ADP-ribosylation while preserving their intrinsic, potent activity against RNAP. wiley.comnih.gov
Specific modifications at the C25 position, which bears a free hydroxyl group in this compound, have been explored. wiley.com The introduction of various carbamate (B1207046) groups at this position has been investigated as a strategy to evade ADP-ribosylation. wiley.comgoogle.com Furthermore, biosynthetic engineering of the rifamycin polyketide synthase (PKS) gene cluster allows for the production of novel analogs with altered ansa chains. walshmedicalmedia.com For instance, by swapping an acyltransferase (AT) domain in the PKS, researchers have produced 24-desmethylrifamycin B, an analog lacking a methyl group on the ansa chain. walshmedicalmedia.com Other modifications include the incorporation of oxygen-containing heterocycles like oxiranes and tetrahydrofurans into the ansa bridge, creating novel structural diversity. rsc.org
Table 2: Examples of Ansa Chain Modifications in Rifamycin Analogs
| Modification Site | Modification Type | Purpose / Outcome | Citation |
| C25 | Addition of carbamates or malonates | Evade ADP-ribosylation and increase potency. | wiley.comgoogle.com |
| Ansa Backbone | Deletion of a methyl group (e.g., 24-desmethyl) | Achieved via PKS gene cluster manipulation; creates novel analogs. | nih.govwalshmedicalmedia.com |
| Ansa Backbone | Incorporation of oxygen heterocycles | Creates structural diversity (e.g., oxirane, tetrahydrofuran). | rsc.org |
| Ansa Backbone | General redesign | Block resistance mechanisms while preserving on-target activity. | wiley.comnih.gov |
Functionalization of the Naphthoquinone Chromophore
The naphthoquinone chromophore is another key region for synthetic modification to generate new rifamycin analogs. walshmedicalmedia.comresearchgate.net The C3 and C4 positions are particularly amenable to functionalization, serving as attachment points for a wide variety of chemical moieties. rsc.orgnih.gov The introduction of nitrogen-containing groups is a common strategy to amplify biological activity. researchgate.net This has led to the synthesis of numerous derivatives, including those with L-amino acid esters, hydrazones, and other amino-alkyl groups appended to the C3 position. researchgate.netrsc.orgresearchgate.net These modifications can significantly impact the physicochemical properties and antibacterial potency of the resulting compounds. researchgate.net Additionally, hybrid molecules have been designed where the rifamycin scaffold is linked via the C3 position to other pharmacophores, such as quinolones, in an effort to create dual-action antibiotics that can combat drug resistance. justia.com
Table 3: Examples of Naphthoquinone Chromophore Functionalization
| Modification Site | Added Functional Group/Moiety | Purpose / Outcome | Citation |
| C3 | L-amino acid esters | Creation of new analogs with potentially high antibacterial activity. | researchgate.net |
| C3 | Amino-alkyl-aromatic tails | Assess the role of C3 substitutions on anti-mycobacterial activity. | researchgate.net |
| C3 | Quinolone pharmacophore | Design of dual-action antibiotics to address drug resistance. | justia.com |
| C3/C4 | General side chains | Improved binding to RNA polymerase. | nih.gov |
Introduction of Heteroatoms and Ring Systems to the this compound Scaffold
Expanding the chemical diversity of the this compound scaffold often involves the introduction of various heteroatoms and new ring systems. These modifications can be made to either the ansa chain or the naphthoquinone core. The incorporation of nitrogen and sulfur heteroatoms, which can be optionally oxidized or quaternized, is a documented strategy. google.com
The synthesis of analogs containing thiophene (B33073) and indole (B1671886) rings has yielded compounds with notable antimicrobial activity. researchgate.net Furthermore, the fusion of heterocyclic rings such as pyrrolidinyl, piperidinyl, morpholinyl, and piperazinyl groups to the scaffold, often at the C3 position, is a common approach to generating novel derivatives. google.comgoogleapis.com As previously mentioned, oxygen can also be introduced as a heteroatom to form heterocyclic rings like tetrahydrofurans within the ansa chain. rsc.org This strategic introduction of new chemical features is a cornerstone of efforts to develop rifamycin analogs with tuned properties for improved therapeutic potential.
Computational Approaches to this compound SAR
Computational methods have become indispensable tools in modern drug discovery, offering rapid and cost-effective ways to explore the structure-activity relationships (SAR) of complex molecules. For this compound and its derivatives, these approaches provide profound insights into their interactions with biological targets, guide the synthesis of more potent analogs, and help predict their activity profiles.
Molecular Docking and Dynamics Simulations of this compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound analog, and its protein target. The primary target for the rifamycin class of antibiotics is the bacterial DNA-dependent RNA polymerase (RNAP). nih.gov These simulations provide a three-dimensional view of the binding mode and help elucidate the key molecular forces driving the interaction.
Molecular Docking: Docking studies predict the preferred orientation of a molecule when bound to a target, forming a stable complex. For rifamycin derivatives, the mechanism of action is largely attributed to the specific spatial arrangement of oxygen atoms on the ansa chain, which can form critical hydrogen bonds with the RNAP enzyme. acs.org Research has shown that interactions involving the hydroxyl groups at C1, C8, C21, and C23 are fundamental for binding to RNAP. pnas.org Docking studies on various rifamycin analogs have revealed that modifications can significantly impact binding affinity. For instance, the introduction of bulky substituents can lead to steric hindrance with amino acid residues in the RNAP binding pocket, such as A447, thereby reducing antibacterial potency. rsc.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the conformational flexibility of both the drug and the target. A key finding from computational studies on rifamycins is the concept of "active" and "nonactive" conformations. MD simulations can calculate the energy required for a molecule to transition from a non-binding to a binding-competent conformation, a factor that can be critical for its antibiotic activity. acs.org The stability of the complex is often evaluated by monitoring metrics such as the root-mean-square deviation (RMSD) of the protein and ligand, and the radius of gyration (Rg), which indicates the compactness of the complex. plos.org
| Interaction Type | Rifamycin Moiety Involved | Potential Interacting RNAP Residues | Reference |
|---|---|---|---|
| Hydrogen Bonding | C21-OH, C23-OH | Asp, Arg side chains | pnas.org |
| Hydrogen Bonding | C1-OH, C8-OH (Naphthoquinone core) | Ser, Gln side chains | pnas.org |
| π-π Stacking | Naphthoquinone/Hydroquinone Ring | Aromatic amino acids (e.g., Phe, Tyr) | wiley.com |
| Steric Hindrance | Bulky C3 Substituents | A447 | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key physicochemical properties, or "descriptors," that correlate with potency, QSAR models can predict the activity of unsynthesized compounds and guide the design of more effective derivatives.
For rifamycin analogs, QSAR studies have been instrumental in understanding the structural requirements for antibacterial activity. In one such study analyzing 53 derivatives of 3-formyl rifamycin SV, researchers found that the antibacterial potency against both Mycobacterium tuberculosis and other bacteria was influenced by different molecular descriptors. wiley.com A key finding was that activity generally increased with a higher energy level of the Highest Occupied Molecular Orbital (HOMO), which reflects a greater electron-donating capability. wiley.com However, the models also highlighted that the electronic properties required for optimal activity against M. tuberculosis could conflict with those needed for activity against other bacteria, providing valuable guidance for designing pathogen-specific drugs. wiley.com
Another QSAR study focusing on the toxicity of rifamycin B amides and hydrazides revealed a parabolic relationship between toxicity and the partition coefficient (a measure of lipophilicity). nih.gov This indicates that there is an optimal lipophilicity for these compounds, beyond which toxicity increases.
| Descriptor | Description | Correlation with Activity | Significance | Reference |
|---|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Positive | Indicates that greater electron-donating ability enhances activity. | wiley.com |
| logP | Octanol-water partition coefficient (Lipophilicity) | Parabolic | Suggests an optimal lipophilicity exists for balancing cell penetration and toxicity. | nih.gov |
| Dipole Moment | Measure of molecular polarity | Variable | Influences solubility and interaction with polar residues in the target's active site. | wiley.com |
| Steric Descriptors (e.g., Molar Refractivity) | Measure of molecular size and polarizability | Negative (for bulky groups) | Large, bulky substituents may cause steric clashes within the binding pocket, reducing activity. | rsc.orgwiley.com |
In Silico Screening for Novel this compound Analogs
In silico screening, also known as virtual screening, is a computational strategy used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly accelerates the initial phase of drug discovery by prioritizing a smaller, more manageable number of candidates for chemical synthesis and biological testing. nih.gov
The process often begins with a known active compound, such as this compound, or the crystal structure of the target protein. There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein (RNAP). Large compound databases, such as ZINC or DrugBank, are computationally docked into the target's binding site. plos.orgresearchgate.net The compounds are then scored and ranked based on their predicted binding affinity.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a model can be built based on the chemical features of known active ligands. A pharmacophore model, which defines the essential spatial arrangement of features required for activity (e.g., hydrogen bond donors/acceptors, aromatic rings), can be generated from a molecule like this compound. This model is then used as a filter to search for new molecules with similar features.
Pharmacophore-based virtual screening has been suggested as a method to explore and explain the activity of rifamycin analogs against various bacteria, including Mycobacterium abscessus. nih.gov The "hits" identified from these screening campaigns are then subjected to further computational analysis, such as more rigorous docking and MD simulations, before being selected for synthesis and experimental validation. nih.gov
| Step | Process | Description | Reference |
|---|---|---|---|
| 1 | Target/Ligand Preparation | Prepare the 3D structure of the bacterial RNAP or create a pharmacophore model based on this compound. | nih.govnih.gov |
| 2 | Library Selection | Choose a large virtual library of compounds for screening (e.g., ZINC, DrugBank). | plos.orgresearchgate.net |
| 3 | Virtual Screening | Dock the library compounds into the RNAP binding site (structure-based) or filter them through the pharmacophore model (ligand-based). | nih.gov |
| 4 | Hit Identification & Prioritization | Score and rank the compounds based on predicted binding affinity or pharmacophore fit. Select the top-ranking "hits". | nih.gov |
| 5 | Post-Screening Analysis | Perform more detailed docking and molecular dynamics simulations on the selected hits to validate their binding mode and stability. | plos.org |
| 6 | Experimental Validation | Synthesize the most promising candidates and test their biological activity in vitro. | nih.gov |
Advanced Analytical Methodologies for Demethyl Desacetyl Rifamycin S Research
Chromatographic Techniques for Demethyl-desacetyl-rifamycin S Separation and Purification
Chromatography is the cornerstone for isolating and purifying this compound from complex mixtures such as fermentation broths and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of rifamycin (B1679328) derivatives. It offers high resolution and sensitivity, making it ideal for determining the purity of this compound and quantifying its presence in a sample. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach.
In the analysis of related rifamycins (B7979662), various HPLC conditions have been established. For instance, analytical columns such as the Agilent Zorbax SB-aq or Poroshell 120 EC-C18 are frequently employed. google.comuct.ac.za The mobile phase typically consists of a mixture of an aqueous component (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). google.comuct.ac.zanih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, or by mass spectrometry (LC-MS). uct.ac.zanih.gov These methods allow for the effective separation of rifamycin congeners, with purity levels often exceeding 98% for isolated standards. allmpus.com
Table 1: Examples of HPLC Conditions for Rifamycin Analysis
| Compound/Analyte | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|---|
| Rifamycin W Analogues | Agilent Eclipse XDB-C18 (5 µm, 9.4 × 250 mm) | Gradient of aqueous CH₃CN | 4 mL/min | UV (254 nm) |
| Rifapentine (B610483) & 25-O-desacetyl rifapentine | Agilent Poroshell 120 EC-C18 (2.7 µm, 4.6 x 50 mm) | Isocratic; Acetonitrile (0.1% formic acid) and Water (10% methanol, 0.1% formic acid) (55:45, v/v) | 450 µL/min | MS/MS |
| Novel Rifamycin Derivative | Agilent, Zorbax SB-aq (5 µm, 4.6x150 mm) | Isocratic; 47% Acetonitrile (0.1% TFA) in Water (0.1% TFA) | Not Specified | Not Specified |
This table presents a summary of conditions used for related rifamycin compounds to illustrate typical analytical parameters.
Preparative Chromatography for Isolation from Fermentation Broths
The isolation of this compound from microbial fermentation cultures is a multi-step process that relies heavily on preparative chromatography. After cultivation of the producing microorganism, such as a strain of Amycolatopsis mediterranei, the process begins with extraction. The culture is typically extracted with organic solvents like ethyl acetate (B1210297) and methanol. nih.gov
The resulting crude extract, a complex mixture of metabolites, is then subjected to a series of chromatographic purifications. nih.gov Medium-pressure liquid chromatography (MPLC) over a reversed-phase (RP) C18 silica (B1680970) gel is often used for initial fractionation, eluting with a gradient of aqueous acetonitrile. nih.gov Fractions containing the target compound are then further purified using semi-preparative HPLC, which uses wider columns and higher flow rates than analytical HPLC to handle larger sample loads. nih.gov In some cases, preparative thin-layer chromatography (TLC) on silica gel plates has also been used to obtain pure rifamycin derivatives. google.com
Chiral Chromatography for Stereoisomer Analysis
This compound possesses a complex molecular structure with multiple stereocenters. Chiral chromatography is a critical, specialized form of HPLC used to separate stereoisomers, particularly enantiomers, which have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. numberanalytics.comnih.gov
This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. ntu.edu.sgchiralpedia.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. nih.govchiralpedia.com The separation mechanism relies on transient diastereomeric complexes formed between the analyte enantiomers and the chiral selector of the CSP through interactions like hydrogen bonding, π-π interactions, or steric hindrance. numberanalytics.com For a molecule like this compound, ensuring stereochemical purity is vital, and chiral chromatography is the definitive method for determining the enantiomeric or diastereomeric excess of a sample. nih.gov
Spectroscopic and Spectrometric Characterization for Structural Elucidation and Purity Verification
Once isolated, the definitive structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete and unambiguous structural elucidation of complex organic molecules like rifamycins. A full suite of NMR experiments is typically required. biorxiv.org
1D NMR: ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The absence of a signal around δ 2.0 ppm in the ¹H NMR spectrum and the corresponding acetyl methyl carbon signal in the ¹³C NMR spectrum would confirm the "desacetyl" modification. google.comresearchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Rifamycin S Core Structure
| Atom Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm) |
|---|---|---|
| C1 | 182.2 | - |
| C3 | 129.5 | 8.25 (H-3) |
| C4 | 184.8 | - |
| C8 | 171.2 | - |
| C11 | 110.8 | - |
| C12 | 141.6 | - |
| C25 | 74.0 | 4.89 (H-25) |
| C27 | 73.1 | 3.52 (H-27) |
| C34a (Methyl) | 21.0 | 1.95 (H₃-34a) |
Data based on published values for Rifamycin S in CDCl₃, which shares the core structure. researchgate.net Shifts for this compound would vary, notably lacking the C25-acetyl signals and showing changes around the C27 demethylated position.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and confirming the molecular formula of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition. nih.govresearchgate.netresearchgate.net
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. researchgate.net By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain structural information that corroborates the assignments made by NMR. This is particularly useful for confirming the sequence of the ansa chain and the nature of substituents on the naphthoquinone core. researchgate.netufrgs.br For example, the observed molecular ion for this compound would correspond to the molecular formula C₃₅H₄₃NO₁₁. mdpi.com
Table 3: High-Resolution Mass Spectrometry Data for Selected Rifamycins
| Compound | Molecular Formula | Ionization Mode | Observed m/z |
|---|---|---|---|
| This compound | C₃₅H₄₅NO₁₃ | [M+H]⁺ | 712.2971 |
| 34a-deoxy-rifamycin W | C₃₅H₄₅NO₁₀ | [M+H]⁺ | 640.3113 |
| Rifamycin W Analogue | C₂₉H₃₅NO₉ | [M+H]⁺ | 542.2381 |
Data sourced from studies on rifamycin derivatives. nih.govmdpi.com The m/z value for this compound in this table corresponds to a hydroxylated version (20-hydroxyrifamycin S).
UV-Vis and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis
Spectroscopic methods are fundamental in identifying the core structure of this compound. The analysis of its chromophore and functional groups relies heavily on Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy.
The UV-Vis spectrum of rifamycin derivatives is characterized by the naphthoquinone chromophore. While specific data for this compound is not widely published, the spectra of related compounds like rifamycin S show absorption maxima around 220, 304, and 425 nm. mdpi.com Another related compound, rifampicin (B610482), exhibits maximum absorption at wavelengths of 237 nm, 255 nm, 334 nm, and 475 nm at a pH of 7.38. nih.gov These values provide a reference range for the chromophoric system present in this compound.
IR spectroscopy is particularly useful for identifying key functional groups. The defining structural change in this compound is the hydrolysis of the acetyl group at the C-25 position. This results in the disappearance of the characteristic ester carbonyl (C=O) stretching band, which is typically observed between 1710-1715 cm⁻¹ in the parent acetylated compound. google.com The presence of a new hydroxyl (-OH) group can be confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. Other significant peaks in the IR spectrum of related rifamycin structures include bands around 3400 cm⁻¹ (hydroxyl), 1730 cm⁻¹ (carbonyl), 1675 cm⁻¹ (carbonyl), and 1605 cm⁻¹ (C=C stretching). google.com
Table 1: Spectroscopic Data for Rifamycin Derivatives
| Spectroscopic Technique | Characteristic Feature | Wavelength/Wavenumber | Reference |
|---|---|---|---|
| UV-Vis | Absorption Maxima (Rifamycin S) | ~220, 304, 425 nm | mdpi.com |
| Absorption Maxima (Rifampicin, pH 7.38) | 237, 255, 334, 475 nm | nih.gov | |
| IR | Disappearance of Acetyl C=O Stretch | 1710-1715 cm⁻¹ | google.com |
| General Rifamycin Bands | 3400, 1730, 1675, 1605 cm⁻¹ | google.com |
Advanced Detection and Quantification Methods in Complex Biological Matrices
Detecting and quantifying this compound, often present at trace levels within complex biological samples like plasma or milk, requires highly sensitive and selective analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of rifamycin derivatives in biological fluids. nih.gov This technique offers exceptional sensitivity and specificity, allowing for the detection of metabolites at very low concentrations.
For the analysis of the closely related 25-desacetyl rifampicin, sample preparation typically involves protein precipitation using agents like acetonitrile and methanol, followed by solid-phase extraction (SPE) to remove interfering matrix components. nih.govresearchgate.net Chromatographic separation is achieved using C18 columns with a mobile phase gradient. nih.gov
In LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode. For instance, in the analysis of rifapentine and its metabolite 25-O-desacetyl rifapentine, the transition of the protonated precursor ion m/z 835.4 to the product ion m/z 453.2 was used for quantification. uct.ac.za A similar targeted approach would be developed for this compound, ensuring accurate quantification even in the presence of other metabolites and endogenous compounds. The high throughput of modern LC-MS/MS systems, with run times as short as a few minutes, makes this method suitable for clinical and research applications requiring the analysis of large numbers of samples. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary electrophoresis (CE) provides an alternative and powerful technique for the high-resolution separation of compounds like rifamycins. mdpi.com The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-mass ratio. sciex.com This method is known for its high efficiency, short analysis times, and minimal sample and solvent consumption.
The composition of the background electrolyte (BGE) is a critical parameter for achieving optimal separation. mdpi.com Factors such as buffer type (e.g., phosphate (B84403), borate), pH, and the addition of organic modifiers or surfactants are optimized to enhance resolution. mdpi.commdpi.com For instance, in the separation of various analytes using rifamycin B as a chiral selector, a 100 mM phosphate BGE at pH 7.0 containing 30% 2-propanol was effective. mdpi.com While specific protocols for this compound are not extensively documented, the established use of CE for other rifamycins demonstrates its potential for the high-resolution separation of this compound and its related impurities. mdpi.com
Bioanalytical Assays for Molecular Activity Assessment
Understanding the biological activity of this compound involves assays that directly measure its interaction with its primary molecular target, the bacterial RNA polymerase (RNAP).
Enzymatic Assays for RNA Polymerase Inhibition
The antibacterial action of rifamycins stems from their ability to inhibit bacterial DNA-dependent RNA polymerase. nih.govnih.gov Enzymatic assays are therefore essential to quantify the inhibitory potency of this compound. These assays measure the activity of purified RNAP in the presence of varying concentrations of the inhibitor.
The mechanism of inhibition involves the binding of the rifamycin molecule to the β-subunit of the RNAP, which sterically blocks the path of the elongating RNA transcript when it is 2-3 nucleotides long, thereby halting transcription. nih.gov Structure-activity relationship studies have shown that the hydroxyl groups at positions C-21 and C-23 of the ansa chain are critical for this inhibitory activity. Importantly, the hydrolysis of the acetyl group at C-25, as is the case in this compound, is tolerated and does not lead to a loss of activity. researchgate.net The potency of inhibition is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. For example, the IC₅₀ for rifampin against E. coli RNAP is approximately 20 nM. nih.gov Determining the specific IC₅₀ value for this compound against RNAP from various bacterial species is a key step in its pharmacological characterization. googleapis.com
Binding Affinity Measurements (e.g., SPR, ITC)
To gain a deeper, quantitative understanding of the interaction between this compound and its target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide detailed kinetic and thermodynamic data about the binding event.
Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at a sensor surface where one of the binding partners (e.g., RNAP) is immobilized. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kₑ) can be calculated. A lower Kₑ value signifies a higher binding affinity.
Table 2: Bioanalytical Assay Parameters for Rifamycin Derivatives
| Assay Type | Key Parameter | Typical Value (for related Rifamycins) | Significance | Reference |
|---|---|---|---|---|
| RNA Polymerase Inhibition | IC₅₀ (Rifampin vs. E. coli RNAP) | ~20 nM | Measures inhibitory potency | nih.gov |
| Binding Affinity (SPR) | Kₑ | Micromolar (µM) to Nanomolar (nM) range | Quantifies strength of binding | |
| Binding Thermodynamics (ITC) | ΔH, ΔS, Kₐ | Varies depending on interaction | Elucidates driving forces of binding |
Future Perspectives and Emerging Research Avenues for Demethyl Desacetyl Rifamycin S
Exploiting Demethyl-desacetyl-rifamycin S as a Tool for Fundamental Biological Research
The inherent biological activity of the rifamycin (B1679328) scaffold, primarily its interaction with bacterial RNA polymerase (RNAP), positions its precursors as valuable probes for dissecting complex cellular processes.
Rifamycins (B7979662) were the first class of antibiotics discovered to target bacterial RNA polymerase, the central enzyme responsible for transcription. nih.gov The semi-synthetic derivative, rifampicin (B610482), is known to bind to the β subunit of RNAP within a pocket located deep in the DNA/RNA channel. nih.gov This binding does not prevent the initial formation of the RNAP-promoter open complex but physically blocks the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides, effectively halting transcription. nih.gov
While most detailed structural and mechanistic studies have been performed with derivatives like rifampicin and rifamycin SV, this compound represents the core scaffold responsible for this interaction. The essential structural requirements for inhibiting bacterial RNA polymerase include the ansa chain and its specific conformation, which is largely established in the this compound structure. science.govethernet.edu.et The hydroxyl groups at positions C-21 and C-23 are particularly critical for activity, whereas the acetyl group at C-25 (absent in this compound) is not essential. ethernet.edu.et
Future research can leverage this compound and its close, synthetically accessible derivatives to:
Investigate Binding Kinetics: Use it as a simpler, foundational molecule to study the initial binding events to RNAP, free from the influence of larger side chains found in rifampin.
Map Resistance Mutations: Serve as a reference compound in studies of RNAP mutations that confer resistance, helping to delineate the core interactions necessary for binding versus those that can be disrupted.
Develop Fluorescent Probes: Chemically modify its structure to attach fluorescent tags, creating tools to visualize RNAP localization and dynamics within living bacterial cells in real-time.
The process of transcription is tightly regulated by a host of transcription factors that interact with RNAP. nih.gov By acting as a specific inhibitor, the rifamycin scaffold can be used to study these regulatory networks. The introduction of this compound or its derivatives at specific time points can arrest transcription, allowing researchers to study the immediate downstream effects on protein expression and metabolic pathways. This helps to uncouple transcriptional regulation from other cellular processes.
Furthermore, studying how bacteria respond to the presence of sub-inhibitory concentrations of this compound can reveal novel resistance mechanisms and stress-response pathways related to transcription. Understanding the central role of this compound's precursors in the biosynthesis of rifamycins provides a rational basis for predicting and exploring these fundamental biological interactions. pnas.org
Potential for this compound as a Precursor for Novel Chemical Entities
The rise of antibiotic-resistant bacteria, particularly multidrug-resistant Mycobacterium tuberculosis, necessitates the development of new and improved rifamycin analogs. mdpi.com this compound is an ideal starting point for generating chemical diversity due to its status as a key biosynthetic intermediate. rsc.orgmdpi.com
This compound is a product of the post-polyketide synthase (PKS) modification pathway in rifamycin biosynthesis. mdpi.comnih.govresearchgate.netmdpi.com It is formed from its precursor, rifamycin W, through an oxidative cleavage of the ansa chain. nih.govresearchgate.netmdpi.com This positions it as a branch point from which various diversification strategies can be launched.
Combinatorial Biosynthesis: By manipulating the genes in the rifamycin biosynthetic cluster of the producing organism, Amycolatopsis mediterranei, it is possible to generate novel analogs. mdpi.com For instance, inactivating the gene rif-orf14, which encodes the methyltransferase responsible for methylating the C-27 hydroxyl group, leads to the accumulation of 27-O-demethylrifamycin SV, a close relative of this compound. nih.gov Similarly, inactivating other downstream tailoring enzymes can cause this compound to accumulate, providing a substrate for subsequent chemical or enzymatic modifications.
Precursor-Directed Biosynthesis: Feeding synthetic, non-native precursor molecules to mutant strains blocked in the early stages of the pathway can lead to their incorporation and the creation of novel rifamycins.
Semi-synthesis: Accumulating this compound through fermentation of a genetically engineered strain provides a scaffold for chemical derivatization. This approach allows for targeted modifications at sites like the C-3 position, which has been a successful strategy for creating potent derivatives like rifampicin from rifamycin SV. google.comgoogle.com
| Diversification Strategy | Description | Potential Outcome | Relevant Compounds |
| Gene Inactivation (Combinatorial Biosynthesis) | Deleting or inactivating genes responsible for post-PKS tailoring steps in A. mediterranei. | Accumulation of specific intermediates; creation of novel analogs if other pathways take over. | 27-O-demethylrifamycin SV, 24-desmethylrifamycin B nih.govnih.gov |
| Precursor-Directed Biosynthesis | Supplying modified starter units to a mutant strain blocked in early biosynthesis. | Incorporation of unnatural building blocks into the rifamycin scaffold. | Novel rifamycin analogs with modified ansa chains or aromatic cores. |
| Semi-synthesis | Using the fermented natural product core as a starting material for chemical reactions. | Targeted addition of functional groups to improve potency, solubility, or pharmacokinetic properties. | 3-amino-rifamycin S, 25-desacetyl-rifapentin google.combiosynth.com |
Modern medicinal chemistry employs computational and synthetic strategies like scaffold hopping and bioisosteric replacement to discover new chemotypes with improved drug-like properties. nih.govresearchgate.netnih.gov
Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) of a known active compound with a chemically different one, while maintaining the three-dimensional orientation of key binding groups. researchgate.netsrce.hr For this compound, this could involve replacing the naphthoquinone ring system with other aromatic or heterocyclic structures. The goal would be to retain the ansa chain's conformation, which is crucial for binding to RNAP, but to introduce a new core that might offer benefits such as novel intellectual property, improved metabolic stability, or different selectivity. researchgate.net
Bioisosteric Replacement: This technique involves substituting one functional group with another that has similar physical or chemical properties, with the aim of enhancing potency or optimizing pharmacokinetic properties. nih.gov In the context of the this compound scaffold, bioisosteric replacements could be explored for the hydroxyl groups on the ansa chain. While the C-21 and C-23 hydroxyls are critical, subtle modifications (e.g., replacement with a bioisosteric fluoro or amino group) could be investigated to fine-tune binding interactions or block metabolic degradation pathways.
Integration of Omics Technologies in this compound Research
The advancement of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to accelerate research into natural products like this compound. nih.gov
Genomics and Transcriptomics: The complete genome sequence of Amycolatopsis mediterranei S699 allows for the identification of the entire rifamycin biosynthetic gene cluster (rif cluster) and its regulatory elements. mdpi.com Transcriptomics (studying the complete set of RNA transcripts) can reveal how the expression of these genes changes in response to different environmental conditions or genetic modifications, providing insights into how to maximize the production of this compound or other desired intermediates. researchgate.net
Proteomics: Proteomic studies, which analyze the entire protein complement of an organism, have been used to understand the bottlenecks in rifamycin biosynthesis. By comparing the proteomes of the wild-type strain with mutant strains (such as one that produces a desmethyl analog), researchers have identified major regulatory hubs and key enzymes (e.g., RifA, RifL) that control the metabolic flux through the pathway. nih.govresearchgate.net This knowledge is critical for rationally engineering strains to overproduce specific precursors like this compound.
Metabolomics: Metabolomics involves the comprehensive analysis of all metabolites in a biological sample. Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can apply a "One Strain Many Compounds" (OSMAC) approach to systematically vary culture conditions and analyze the resulting changes in the metabolic profile. nih.govvliz.bepreprints.org Such studies have successfully identified this compound and other rifamycin congeners in fermentation broths, helping to optimize culture parameters for the production of specific compounds. nih.govvliz.be
By integrating these omics technologies, researchers can build a comprehensive, systems-level understanding of rifamycin biosynthesis. This holistic view will be instrumental in unlocking the full potential of this compound as both a fundamental research tool and a precursor for the next generation of antibiotics.
Proteomics for Target Identification and Off-Target Effects
While the primary molecular target of the rifamycin class is well-established, modern proteomics offers a powerful lens to re-examine and validate these interactions at a systems-wide level. The antibacterial action of rifamycins is attributed to their high-affinity binding to the prokaryotic DNA-dependent RNA polymerase, thereby inhibiting bacterial RNA synthesis. wikipedia.org This selectivity for the bacterial enzyme over its mammalian counterpart is a cornerstone of its therapeutic value. wikipedia.org
In the context of this compound, proteomics can be employed to definitively confirm its engagement with RNA polymerase in various bacterial species. A common technique involves chemical proteomics, where a molecule of this compound is chemically modified with a "bait" tag. This tagged molecule is introduced into a bacterial cell lysate, allowed to bind to its protein targets, and then "pulled down" using affinity purification. The captured proteins are subsequently identified and quantified using high-resolution mass spectrometry.
This methodology serves a dual purpose:
Target Validation: It provides direct evidence of the binding between this compound and subunits of the RNA polymerase complex.
Off-Target Profiling: Crucially, this unbiased approach can identify any other proteins that the compound may bind to. The identification of such "off-target" interactions is vital for understanding the full biological activity of the compound and predicting potential secondary effects or novel mechanisms of action.
Metabolomics for Pathway Interrogation in Producing Organisms
Metabolomics, the large-scale study of small molecules within cells and biological systems, is a key tool for interrogating the biosynthetic pathways in organisms that produce rifamycins. The natural production of rifamycins occurs in certain bacteria, such as Amycolatopsis mediterranei and species of the marine actinobacterial genus Salinispora. washington.eduresearchgate.net The biosynthesis is complex, originating from the starter unit 3-amino-5-hydroxybenzoic acid (AHBA) and extended via a type I polyketide synthase pathway. wikipedia.orgwashington.edu
Recent studies have utilized advanced metabolomic techniques, such as Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS-MS), to explore and optimize the production of these compounds. nih.gov By systematically altering culture parameters—a strategy known as "One Strain, Many Compounds" (OSMAC)—researchers can gain insight into how environmental and nutritional cues regulate the expression of biosynthetic gene clusters. nih.gov
For instance, a study on the marine-derived actinobacterium Micromonospora sp. SH-82 demonstrated that both the composition of the culture medium and the duration of growth significantly influenced its metabolic profile. nih.gov The use of specific media and extended culture times led to the enhanced production of a diverse array of specialized metabolites, including this compound. nih.gov This highlights how metabolomics can be used to identify the optimal conditions for producing a target compound. preprints.org
Furthermore, comparative metabolomics can reveal differences between closely related species. An analysis of Salinispora arenicola and Salinispora pacifica found that rifamycins were produced exclusively by S. arenicola, providing valuable information on the evolution and distribution of these biosynthetic pathways. researchgate.net
Table 1: Influence of Culture Conditions on Metabolite Production in Micromonospora sp. This interactive table summarizes findings from studies where culture conditions were varied to observe the impact on the production of specialized metabolites.
| Parameter Varied | Observation | Implication for this compound | Reference |
| Culture Medium | Different media compositions (e.g., A1 medium) resulted in significant changes in the detected metabolites. | Production can be optimized by selecting the appropriate nutrient source. | nih.gov |
| Culture Duration | Extended growth periods led to the detection of a greater number of unique compounds. | Peak production may occur at later stages of fermentation. | nih.gov |
| Culture Format | Liquid versus solid media cultures yielded different metabolite profiles and biological activities. | The physical state of the culture is a key variable for pathway expression. | nih.govpreprints.org |
Computational and AI-Driven Approaches in this compound Discovery and Optimization
The integration of artificial intelligence (AI) and computational modeling is revolutionizing the field of drug discovery, offering pathways to accelerate the design and optimization of natural products like this compound. These methods leverage vast datasets to build predictive models and generate novel chemical structures with desired properties.
Machine Learning for SAR Prediction
Machine learning (ML) is particularly adept at deciphering complex Structure-Activity Relationships (SAR). SAR studies investigate how the chemical structure of a compound influences its biological activity. For a molecule like this compound, researchers can create a library of virtual or synthesized analogues with minor chemical modifications.
An ML model, often in the form of a Quantitative Structure-Activity Relationship (QSAR) model, can be trained on this data. The model learns the correlations between specific structural features (e.g., the presence of a certain functional group at a particular position) and the resulting antibacterial potency. Once trained, the model can:
Predict the activity of new, unsynthesized derivatives of this compound.
Identify the key structural motifs that are most critical for its function.
Help researchers prioritize which novel compounds to synthesize and test, saving significant time and resources.
De Novo Design of this compound Derivatives
Going a step beyond prediction, de novo design utilizes generative AI models to create entirely new molecules. These algorithms can be trained on the structural rules of the rifamycin family and then tasked with designing novel derivatives that adhere to a specific set of criteria.
For example, a generative model could be instructed to design molecules that:
Retain the core scaffold of this compound necessary for binding to RNA polymerase.
Incorporate novel chemical features that are predicted to overcome known bacterial resistance mechanisms.
Possess improved physicochemical properties, such as enhanced solubility or metabolic stability.
This approach allows for the exploration of a much wider chemical space than is possible through traditional chemical synthesis alone, providing a powerful engine for inventing the next generation of rifamycin-based antibiotics.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
